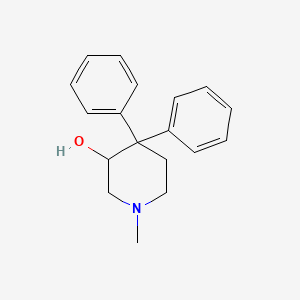![molecular formula C27H20O B15196254 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one CAS No. 6340-15-4](/img/structure/B15196254.png)
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one is an organic compound with a complex structure that includes multiple phenyl groups attached to a prop-2-en-1-one backbone
Métodos De Preparación
The synthesis of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(3-phenylphenyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature and allowed to stir for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one include:
3-Phenyl-1-propanol: A simpler structure with a single phenyl group and a hydroxyl group, used in organic synthesis and as a fragrance ingredient.
3-Phenyl-2-propen-1-ol: Contains a phenyl group and an allylic alcohol, used in the synthesis of various organic compounds.
1,3,5-Trisubstituted-4,5-dihydro-1H-imidazole derivatives: These compounds have similar aromatic structures and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which provides distinct chemical properties and potential for diverse applications.
Propiedades
Número CAS |
6340-15-4 |
|---|---|
Fórmula molecular |
C27H20O |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(19-14-21-8-3-1-4-9-21)24-17-15-23(16-18-24)26-13-7-12-25(20-26)22-10-5-2-6-11-22/h1-20H |
Clave InChI |
CQHBOHCMFCABTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


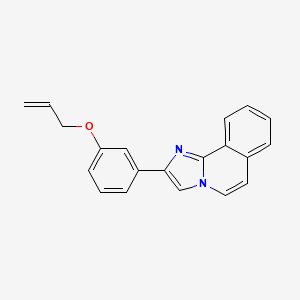
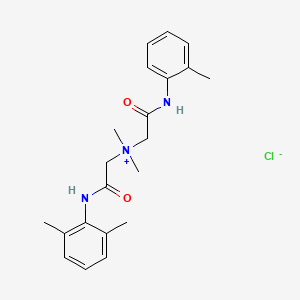
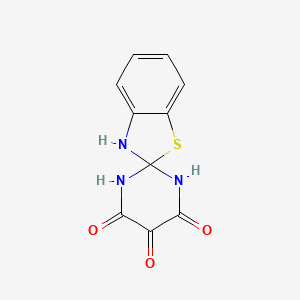
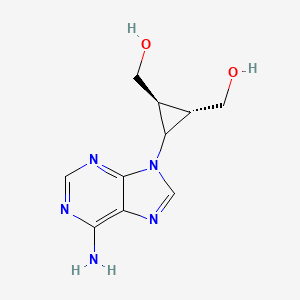
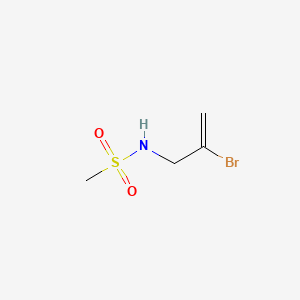
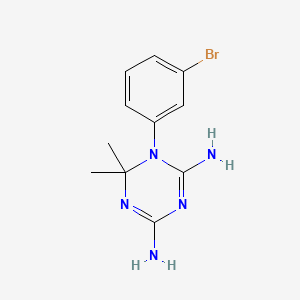
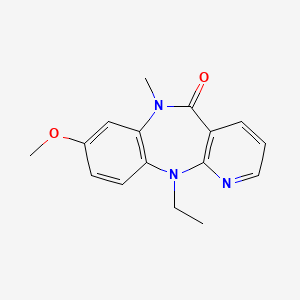
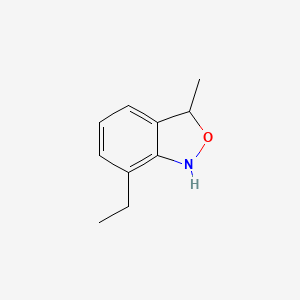
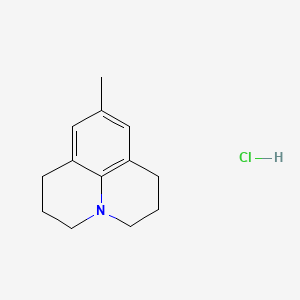
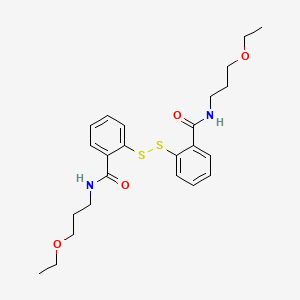
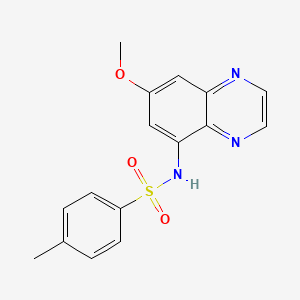

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
